3,7-Dichloro-8-(dichloromethyl)quinoline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dichloro-8-(dichloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl4N/c11-6-3-5-1-2-7(12)8(10(13)14)9(5)15-4-6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFCXBKKDAIZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)Cl)C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517901 | |
| Record name | 3,7-Dichloro-8-(dichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84086-97-5 | |
| Record name | 3,7-Dichloro-8-(dichloromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84086-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dichloro-8-(dichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline, 3,7-dichloro-8-(dichloromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Advanced Chemical Transformations of 3,7 Dichloro 8 Dichloromethyl Quinoline
Established Synthetic Pathways to 3,7-Dichloro-8-(dichloromethyl)quinoline
The primary route to this compound involves a multi-step synthesis starting from more basic precursors, culminating in a critical chlorination step.
The direct precursor to the title compound is 7-chloro-8-methylquinoline (B132762). The synthesis of this precursor often begins with a Skraup cyclization reaction, for instance, using m-chloro-o-toluidine and glycerol. mdpi.comnih.gov Once 7-chloro-8-methylquinoline is obtained, it undergoes a chlorination reaction that targets both the quinoline (B57606) ring at the 3-position and the methyl group at the 8-position. mdpi.com
This transformation is typically a free-radical chlorination of the methyl group, concurrent with an electrophilic chlorination on the electron-rich quinoline ring. The reaction converts the methyl group (-CH₃) into a dichloromethyl group (-CHCl₂) and introduces a chlorine atom at the C-3 position of the quinoline nucleus, yielding this compound.
The efficiency and selectivity of chlorination reactions on the quinoline core are highly dependent on the chosen reagents and reaction conditions. While specific optimization data for the direct conversion of 7-chloro-8-methylquinoline is proprietary, general principles for quinoline halogenation can be applied.
Reagent Selection: The choice of chlorinating agent is critical. While elemental chlorine (Cl₂) can be used, other reagents such as N-chlorosuccinimide (NCS), 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), and trichloroisocyanuric acid (TCCA) have been developed as safer and more selective alternatives for chlorinating aromatic and heteroaromatic compounds. researchgate.net For chlorination in highly acidic media, the combination of gaseous chlorine and a catalyst like silver sulphate has been shown to be effective for functionalizing the quinoline ring. pjsir.org
Reaction Conditions:
Solvent: The choice of solvent can significantly influence reaction outcomes. For halogenations of similar quinolone systems, solvents such as methanol (B129727) (MeOH), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (CH₃CN), and even water have been utilized, with varying degrees of success and reaction times. researchgate.net
Catalyst: In strongly acidic environments, such as concentrated sulfuric acid, a catalyst is often necessary to facilitate the chlorination of the quinoline ring. pjsir.org The absence of a catalyst like silver sulphate can prevent the reaction from occurring. pjsir.org
Acid Concentration: The strength of the acid used as the medium can have a profound impact on yield. For the chlorination of quinoline in sulfuric acid, a progressive decrease in yield is observed as the acid concentration is lowered with increasing water content, with the reaction ceasing entirely in 70% sulfuric acid. pjsir.org
Targeted Chemical Reactivity and Functional Group Interconversions of the Dichloromethyl Moiety
The dichloromethyl group at the 8-position of the quinoline ring is a key functional handle that can be selectively transformed into other valuable moieties, most notably a carboxylic acid group.
A crucial transformation of this compound is its selective oxidation to 3,7-dichloroquinoline-8-carboxylic acid, a compound known as quinclorac (B55369). researchgate.netnih.govacs.org This conversion represents the final step in the synthesis of this widely used herbicide. google.com Traditional industrial methods have often relied on harsh oxidizing agents like nitric acid in concentrated sulfuric acid, which presents environmental challenges due to the emission of NOx gases and the formation of wastewater and nitro-compound byproducts. researchgate.net To circumvent these issues, research has focused on developing cleaner, catalytic methods using molecular oxygen as the oxidant. researchgate.net
Modern catalytic approaches offer highly selective and efficient pathways for the oxidation of the dichloromethyl group.
Phosphomolybdic Acid/Ce/Co/Br System: A homogeneous catalyst system comprising phosphomolybdic acid (H₃PMo₁₂O₄₀), cerium(III), cobalt(II), and bromide ions in an acetic acid solution has been developed for the oxidation of this compound to quinclorac using oxygen. researchgate.net Research has identified the optimal composition and conditions for this catalytic system to maximize yield and conversion. researchgate.net
| Parameter | Optimal Value | Conditions |
|---|---|---|
| Phosphomolybdic Acid | 0.209 wt% | 170 °C, 3.0 MPa, O₂ partial pressure: 0.60 MPa |
| Ce(III) | 0.022 wt% | |
| Co(II) | 0.027 wt% | |
| Br⁻ | 0.0161 wt% |
CoPc-Mn-Br System: Another highly selective method employs a catalytic system based on cobalt phthalocyanine (B1677752) (CoPc) in conjunction with manganese (Mn) and bromide (Br). researchgate.net This system has been specifically reported for the efficient oxidation of this compound to quinclorac, highlighting the ongoing development of advanced catalytic solutions for this transformation. researchgate.net
Understanding the reaction mechanism is key to further optimizing the oxidation process. Kinetic studies of the phosphomolybdic acid-catalyzed oxidation have provided valuable insights into the reaction dynamics. researchgate.net The temperature is a critical parameter affecting the reaction rate. researchgate.net The activation energy for this specific catalytic reaction has been determined to be 57.6 kJ mol⁻¹. researchgate.net
Furthermore, the reaction orders with respect to the reactants have been established, indicating the dependency of the reaction rate on their concentrations.
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 57.6 kJ mol⁻¹ |
| Reaction Order (Oxygen) | 0.26 |
| Reaction Order (Substrate) | 0.93 |
The data suggests that the reaction is nearly first-order with respect to the this compound concentration and has a weaker, fractional-order dependence on the concentration of oxygen. researchgate.net The mechanism likely involves the catalytic cycle of the multi-component catalyst, where the metal ions (Co, Ce) and bromide facilitate the activation of molecular oxygen and the subsequent oxidative attack on the dichloromethyl group.
Nucleophilic Displacement and Substitution Reactions at the Dichloromethyl Center
The dichloromethyl group (-CHCl₂) at the C8 position of the quinoline is a key site for electrophilic reactivity. While gem-dichloroalkanes like dichloromethane (B109758) are generally resistant to nucleophilic attack, the proximity of the electron-withdrawing quinoline ring can facilitate substitution reactions. stackexchange.com Powerful nucleophiles can displace one or both chlorine atoms, opening pathways to a variety of functional groups.
One of the most fundamental transformations is the hydrolysis of the dichloromethyl group to an aldehyde. This reaction is typically performed under acidic conditions, where the two chlorine atoms are replaced by a single oxygen atom, yielding 3,7-dichloroquinoline-8-carbaldehyde. This aldehyde is a versatile intermediate for further synthetic elaborations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. For instance, controlled oxidation of the related 8-(chloromethyl) group on a dichloroquinoline has been achieved using reagents like selenium dioxide to yield the corresponding carboxylic acid, quinclorac. researchgate.net
Stronger nucleophiles can be employed to form new carbon-carbon or carbon-heteroatom bonds. The reaction conditions for such substitutions often require elevated temperatures or the use of potent nucleophiles. stackexchange.com
Table 1: Potential Nucleophilic Substitution Reactions at the Dichloromethyl Group
| Nucleophile | Reagent Example | Potential Product |
| Hydroxide | H₂O / H⁺ | 3,7-dichloroquinoline-8-carbaldehyde |
| Cyanide | NaCN | 3,7-dichloro-8-(cyanomethyl)quinoline |
| Alkoxide | NaOR | 3,7-dichloro-8-(alkoxymethyl)quinoline |
| Thiolate | NaSR | 3,7-dichloro-8-(arylthiomethyl)quinoline |
| Amine | R₂NH | 3,7-dichloro-8-(aminomethyl)quinoline |
This table represents theoretically possible transformations based on the general reactivity of dichloromethyl groups attached to aromatic systems. Specific experimental conditions would need to be optimized.
Formation of Related Derivatives (e.g., 3,7-dichloro-8-triphenylphosphonium-methylquinoline chloride)
The conversion of the dichloromethyl group into a phosphonium (B103445) salt creates a valuable reagent for olefination reactions, particularly the Wittig reaction. The reaction of this compound with a phosphine, such as triphenylphosphine (B44618), can lead to the formation of a phosphonium salt.
Typically, the formation of a phosphonium salt involves the reaction of an alkyl halide with triphenylphosphine. chemicalbook.com In the case of a dichloromethyl group, the reaction can be controlled to substitute one of the chlorine atoms. This reaction would likely proceed by heating a mixture of this compound and triphenylphosphine in a suitable solvent, yielding 3,7-dichloro-8-(chloromethyl)-8-(triphenylphosphonio)methylquinoline chloride . The synthesis of similar quinolinylphosphonium salts has been reported, often involving the reaction of a haloquinoline with triphenylphosphine at elevated temperatures. semanticscholar.orgmdpi.com This phosphonium salt can then be used to introduce a vinyl group at the 8-position of the quinoline ring.
Reaction Scheme: this compound + PPh₃ → [3,7-Dichloro-8-(chloromethyl)quinolin-8-ylmethyl]triphenylphosphonium chloride
Regioselective Modifications and Derivatization Strategies of the Quinoline Core
Beyond the dichloromethyl side chain, the two chlorine atoms on the quinoline nucleus serve as versatile handles for functionalization, primarily through transition metal-catalyzed reactions. mdpi.comthieme-connect.de The electronic properties of the quinoline ring and the positions of the chloro-substituents influence the regioselectivity of these transformations.
C-H Activation and Directed Functionalization Approaches
Direct C-H activation is a powerful, atom-economical strategy for modifying heterocyclic scaffolds. ethz.chrsc.org For quinoline derivatives, functionalization is often directed by the nitrogen atom of the ring or by a directing group installed at a specific position. mdpi.comrsc.org In the case of 8-substituted quinolines, C-H functionalization frequently occurs at the C5 position. researchgate.net For this compound, the existing substituents would influence the site of any potential C-H activation. The nitrogen atom typically directs functionalization to the C2 or C8 positions. nih.govmdpi.com However, with the C8 position already substituted, C-H activation might be directed elsewhere. The development of transient directing groups has further expanded the scope of C-H activation, allowing for functionalization at positions that are otherwise difficult to access. scripps.edu Metal-free protocols for the C5-halogenation of 8-substituted quinolines have also been developed using inexpensive reagents like trihaloisocyanuric acid. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation and Alkylation
Palladium-catalyzed cross-coupling reactions are among the most effective methods for forming carbon-carbon bonds. researchgate.netsigmaaldrich.comlibretexts.org The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is particularly common due to the stability and low toxicity of the reagents. fishersci.co.ukwikipedia.org The two chlorine atoms in this compound provide two potential sites for such couplings.
The regioselectivity of cross-coupling reactions on polyhalogenated heterocycles is determined by a combination of electronic and steric factors. thieme-connect.denih.gov Generally, the order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl. nih.gov When multiple chlorines are present, the most electron-deficient position or the least sterically hindered position often reacts first. In dihaloquinolines and related dihalopyridines, the C4- and C2-positions are often more reactive. nih.govresearchgate.net For 3,7-dichloroquinoline (B128350), the relative reactivity would depend on the specific catalyst system and reaction conditions. It is often possible to achieve sequential, regioselective couplings by carefully controlling the stoichiometry of the reagents and the reaction parameters, allowing for the stepwise introduction of different aryl or alkyl groups. nih.govnih.gov This enables the synthesis of highly substituted, complex quinoline derivatives. researchgate.netrsc.org
Table 2: Illustrative Suzuki-Miyaura Coupling on the Dichloroquinoline Core
| Boronic Acid | Catalyst System | Potential Product (Monosubstitution) |
| Phenylboronic acid | Pd(PPh₃)₄ / Base | 3-Chloro-7-phenyl-8-(dichloromethyl)quinoline OR 7-Chloro-3-phenyl-8-(dichloromethyl)quinoline |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) / Base | 3-Chloro-7-(4-methoxyphenyl)-8-(dichloromethyl)quinoline OR 7-Chloro-3-(4-methoxyphenyl)-8-(dichloromethyl)quinoline |
| Heptyl pinacol (B44631) boronic ester | Pd(OAc)₂ / Ad₂PⁿBu / Base | 3-Chloro-7-heptyl-8-(dichloromethyl)quinoline OR 7-Chloro-3-heptyl-8-(dichloromethyl)quinoline |
This table illustrates potential outcomes. The exact regioselectivity would need to be determined experimentally.
Introduction of Diverse Heterocyclic Moieties onto the Quinoline Scaffold
The palladium-catalyzed cross-coupling strategies described above are not limited to simple aryl and alkyl groups. A wide variety of heterocyclic moieties can be introduced onto the quinoline scaffold using the same principles. acs.org This is of significant interest for the development of new pharmaceutical agents and functional materials, as the combination of different heterocyclic rings can lead to novel biological activities and physical properties.
By employing heteroarylboronic acids or other organometallic heteroaryl reagents in Suzuki-Miyaura or other cross-coupling reactions (e.g., Stille, Hiyama), heterocycles such as pyridines, thiophenes, furans, and indoles can be attached at either the C3 or C7 position. nih.govnih.gov The ability to perform sequential couplings allows for the creation of complex, unsymmetrical bi- and tri-heterocyclic systems. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and controlling the site of reaction. nih.govresearchgate.net
Advanced Spectroscopic and Structural Characterization of 3,7 Dichloro 8 Dichloromethyl Quinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3,7-dichloro-8-(dichloromethyl)quinoline, ¹H and ¹³C NMR would provide unambiguous evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the single proton of the dichloromethyl group. The aromatic region (typically δ 7.0-9.0 ppm) would display signals for the four protons at positions 2, 4, 5, and 6. The chemical shifts are influenced by the electron-withdrawing effects of the chloro substituents and the nitrogen heteroatom. The proton of the -CHCl₂ group would likely appear as a singlet further downfield than a typical alkyl proton, due to the deshielding effect of the two adjacent chlorine atoms. Based on analogous structures, this signal can be predicted to be in the δ 6.5-7.5 ppm range.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal ten distinct carbon signals, corresponding to the nine carbons of the quinoline ring system and the one carbon of the dichloromethyl group. The positions of the carbons are significantly affected by the attached substituents. Carbons bonded directly to chlorine (C-3 and C-7) would be shifted downfield. The carbon of the dichloromethyl group (-CHCl₂) is also expected at a characteristic downfield position. Quaternary carbons, particularly those in the fused ring system (C-4a and C-8a), can be identified by their lack of signal in a DEPT-135 experiment. researchgate.netpublish.csiro.au
2D NMR Techniques: To definitively assign each proton and carbon signal, two-dimensional NMR techniques are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons, helping to trace the connectivity of the protons on the benzene and pyridine rings of the quinoline core (e.g., H-5 with H-6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons (C-2, C-4, C-5, C-6, and the -CHCl₂ group).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons and piecing together the molecular fragments. For instance, the proton of the dichloromethyl group would show a correlation to the C-8 carbon, confirming its position.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| H-2 | 8.8 - 9.0 | - | Downfield due to proximity to nitrogen. |
| C-2 | - | 150 - 152 | Affected by the nitrogen atom. |
| C-3 | - | 128 - 132 | Downfield shift due to chlorine. |
| H-4 | 8.0 - 8.2 | - | |
| C-4 | - | 135 - 138 | |
| C-4a | - | 127 - 129 | Quaternary carbon. |
| H-5 | 7.8 - 8.0 | - | |
| C-5 | - | 126 - 128 | |
| H-6 | 7.5 - 7.7 | - | |
| C-6 | - | 128 - 130 | |
| C-7 | - | 136 - 139 | Downfield shift due to chlorine. |
| C-8 | - | 130 - 133 | Substituted with -CHCl₂ group. |
| C-8a | - | 147 - 149 | Quaternary carbon, adjacent to N. |
| -CH Cl₂ | 7.0 - 7.5 | - | Singlet, downfield due to chlorines. |
| -C HCl₂ | - | 65 - 75 | Downfield due to chlorines. |
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern.
Molecular Ion and Isotopic Pattern: For this compound (C₁₀H₅Cl₄N), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The molecule's monoisotopic mass is approximately 280.92 g/mol . A key feature in the mass spectrum would be the characteristic isotopic cluster for a molecule containing four chlorine atoms. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (roughly 3:1 ratio), the molecular ion region would exhibit a distinctive pattern of peaks (M, M+2, M+4, M+6, M+8) with predictable relative intensities, providing definitive evidence for the presence of four chlorine atoms.
Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) tandem MS (MS/MS) would be used to study the fragmentation pathways. nih.gov The quinoline ring is relatively stable, but characteristic losses are expected. rsc.org
Loss of Cl: A primary fragmentation step would likely be the loss of a chlorine radical (·Cl), leading to a fragment ion at [M-35]⁺.
Loss of the Dichloromethyl Group: Cleavage of the C-8 side chain could occur, with the loss of the ·CHCl₂ radical, resulting in a significant peak at [M-83]⁺.
Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) is another common pathway for chlorinated compounds, which would produce an ion at [M-36]⁺.
Ring Fragmentation: At higher energies, fragmentation of the quinoline ring itself can occur, often involving the expulsion of HCN, a characteristic fragmentation for quinoline and its derivatives. rsc.org
Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (approx.) | Ion Formula | Description |
| 281 | [C₁₀H₅³⁵Cl₄N]⁺ | Molecular ion (M⁺, most abundant isotope) |
| 246 | [C₁₀H₅³⁵Cl₃N]⁺ | Loss of a chlorine radical [M-Cl]⁺ |
| 245 | [C₁₀H₄³⁵Cl₃N]⁺ | Loss of hydrogen chloride [M-HCl]⁺ |
| 198 | [C₁₀H₅³⁵Cl₂N]⁺ | Loss of the dichloromethyl radical [M-CHCl₂]⁺ |
| 171 | [C₉H₅³⁵Cl₂]⁺ | Loss of CHCl₂ and HCN from the ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the quinoline ring. mdpi.com
C=C and C=N Stretching: The quinoline ring system would give rise to a series of sharp, medium-to-strong absorption bands in the 1620-1430 cm⁻¹ region. These are due to the stretching vibrations of the C=C and C=N double bonds within the aromatic framework. researchgate.netchemicalbook.com
C-H Bending: Out-of-plane C-H bending vibrations ("aromatic substitution pattern") appear in the 900-700 cm⁻¹ region and can sometimes provide clues about the substitution pattern on the aromatic rings.
C-Cl Stretching: Strong absorption bands corresponding to the C-Cl stretching vibrations are expected in the 850-550 cm⁻¹ region. mdpi.com Given the presence of four C-Cl bonds (two aromatic, two aliphatic), this region may contain multiple strong and distinct peaks.
C-H Stretching (Alkyl): The C-H stretch of the dichloromethyl group would likely appear in the 2950-3000 cm⁻¹ region.
Interactive Table: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3150 - 3050 | Aromatic C-H Stretch | Medium to Weak |
| 3000 - 2950 | Aliphatic C-H Stretch (-CHCl₂) | Weak |
| 1620 - 1570 | Aromatic C=C and C=N Stretch | Strong to Medium |
| 1550 - 1430 | Aromatic C=C and C=N Stretch | Strong to Medium |
| 900 - 700 | Aromatic C-H Out-of-Plane Bend | Strong |
| 850 - 750 | C-Cl Stretch (Aromatic) | Strong |
| 750 - 650 | C-Cl Stretch (Aliphatic) | Strong |
X-ray Crystallography for Definitive Solid-State Structural Elucidation and Conformational Analysis
While NMR, MS, and IR provide powerful evidence for chemical structure, X-ray crystallography offers the ultimate, unambiguous determination of the molecular structure in the solid state. This technique maps the electron density of a single crystal to reveal precise atomic positions, bond lengths, bond angles, and intermolecular interactions.
Although a crystal structure for this compound is not publicly available, the structure of its immediate derivative, 3,7-dichloroquinoline-8-carboxylic acid (quinclorac), has been determined. researchgate.netnih.gov This provides invaluable insight into the likely geometry and packing of the core quinoline system.
The analysis of quinclorac (B55369) revealed a triclinic crystal system with the space group P1. researchgate.net Key findings from its structure include:
Molecular Planarity: The quinoline ring system is essentially planar, as expected for an aromatic system.
Intermolecular Interactions: The crystal packing is dominated by π–π stacking interactions between the flat faces of neighboring quinoline rings, with an interplanar distance of 3.31 Å. Additionally, strong O—H···N hydrogen bonds form between the carboxylic acid group of one molecule and the nitrogen atom of an adjacent molecule, linking the molecules into chains. researchgate.netnih.gov
For this compound, one would expect a similar planar quinoline core. However, the crystal packing would differ significantly. The absence of the carboxylic acid group means that the strong hydrogen bonding observed in quinclorac would not be present. Instead, the crystal packing would likely be governed by weaker van der Waals forces and potential dipole-dipole interactions involving the chlorine atoms, in addition to the expected π–π stacking. The conformation of the dichloromethyl group relative to the plane of the quinoline ring would be a key structural feature determined by this analysis.
Interactive Table: Crystallographic Data for the Derivative 3,7-Dichloroquinoline-8-carboxylic Acid researchgate.netnih.gov
| Parameter | Value |
| Chemical Formula | C₁₀H₅Cl₂NO₂ |
| Molecular Weight | 242.05 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 6.829 (3) |
| b (Å) | 7.625 (3) |
| c (Å) | 9.423 (4) |
| α (°) | 86.63 (3) |
| β (°) | 80.51 (3) |
| γ (°) | 77.26 (3) |
| Volume (ų) | 470.2 (3) |
| Key Interactions | π–π stacking (3.31 Å), O—H···N hydrogen bonding |
Computational Chemistry and Theoretical Investigations of 3,7 Dichloro 8 Dichloromethyl Quinoline
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of a molecule's electronic structure and preferred three-dimensional shape.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to determine a molecule's kinetic and thermodynamic stability, analyze molecular interactions, and calculate structural, optical, and electronic properties. nih.gov
While DFT studies specifically targeting 3,7-dichloro-8-(dichloromethyl)quinoline are not readily found, the methodology is frequently used for analogous compounds. For instance, DFT calculations on various quinoline (B57606) derivatives are employed to understand their conformational stability and reactivity. uantwerpen.bemdpi.com These studies typically involve optimizing the molecular geometry to find the lowest energy conformation, which is crucial for understanding how the molecule will interact with its environment. The stability of the molecule is inferred from the calculated total energy, with lower values indicating a more stable conformation.
The precise geometry of a molecule, defined by its bond lengths, bond angles, and dihedral angles, is a critical output of geometry optimization calculations using methods like DFT. This data can also be determined experimentally through X-ray crystallography.
Specific crystallographic or calculated data for this compound is not available. However, data from the closely related compound 3,7-dichloroquinoline-8-carboxylic acid (quinclorac) provides a representative example of the structural parameters within a 3,7-dichloroquinoline (B128350) framework. researchgate.netnih.gov
Below is a table of selected experimental bond lengths and angles for 3,7-dichloroquinoline-8-carboxylic acid, offering an approximation of the geometry of the quinoline core.
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| Bond | Length | Angle | Value |
| C3-Cl1 | 1.731 | N1-C2-C3 | 123.6 |
| C7-Cl2 | 1.737 | C2-C3-C4 | 120.1 |
| C2-C3 | 1.411 | C5-C6-C7 | 120.4 |
| C7-C8 | 1.412 | C6-C7-C8 | 120.5 |
| C8-C9 | 1.416 | C7-C8-C9 | 119.5 |
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction and Electronic Properties
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the highest energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.comyoutube.com
The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and stability. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. uobaghdad.edu.iq
For related compounds like 5,7-dichloro-8-hydroy-2-methyl quinoline , DFT calculations show that the HOMO is delocalized over the entire molecule, while the LUMO is similarly distributed. uantwerpen.beresearchgate.net This delocalization is characteristic of aromatic systems and influences the sites susceptible to electrophilic or nucleophilic attack. The distribution of these orbitals provides crucial insights into the molecule's reactive properties. uantwerpen.beresearchgate.net For this compound, the four chlorine atoms would significantly influence the energy and distribution of these frontier orbitals, likely lowering their energy and affecting the molecule's electrophilic/nucleophilic character.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. uantwerpen.be By solving Newton's equations of motion, MD simulations can model how a molecule like this compound behaves in a biological environment, such as in water or bound to a protein. These simulations provide detailed information on conformational flexibility and the influence of solvent molecules. mdpi.com
In typical MD simulations of quinoline derivatives, the molecule is placed in a simulated box of solvent (e.g., water), and its trajectory is calculated over a period, often nanoseconds. mdpi.com This allows researchers to observe conformational changes, identify stable conformations, and analyze interactions with the solvent. Such studies on quinoline-3-carboxamide (B1254982) derivatives have been performed using force fields like CHARMM36 in an isothermal-isobaric (NPT) ensemble to maintain constant pressure and temperature, mimicking physiological conditions. mdpi.com
Molecular Docking Studies for Elucidating Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is essential in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a ligand's activity. nih.gov
Although no specific docking studies have been published for this compound, the approach is widely used for other halogenated quinolines. For example, derivatives of 6,7-dichloro-5,8-quinolinedione were docked into the active site of the NQO1 enzyme to understand their binding mode and interactions. mdpi.com The results of docking studies are often reported as a scoring value (e.g., in kcal/mol), where a more negative value indicates a stronger predicted binding affinity. mdpi.comuobaghdad.edu.iq These studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex.
| Compound Type | Protein Target | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Fluoroquinolone Derivative | Staphylococcus aureus Gyrase B | -7.562 | uobaghdad.edu.iq |
| Fluoroquinolone Derivative | E. coli Gyrase B | -8.562 | uobaghdad.edu.iq |
| 6,7-dichloro-5,8-quinolinedione derivative | NQO1 Enzyme | -7.9 | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Quinoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov
QSAR studies are frequently performed on large sets of quinoline derivatives to guide the development of new therapeutic agents. mdpi.comresearchgate.net Both 2D- and 3D-QSAR models are built to understand how different substituents on the quinoline core affect a particular biological response, such as antimalarial or anticancer activity. mdpi.com The statistical significance of these models is evaluated using parameters like the coefficient of determination (r²) and the cross-validated correlation coefficient (q²). A high q² value (e.g., > 0.6) indicates good predictive ability. nih.gov Such models have successfully guided the design of novel quinoline derivatives with enhanced potency. nih.gov
Advanced Applications of 3,7 Dichloro 8 Dichloromethyl Quinoline and Its Functionalized Derivatives
Role as a Key Intermediate in Agrochemical Development (e.g., Synthesis of Quinclorac (B55369) Herbicide)
3,7-Dichloro-8-(dichloromethyl)quinoline is a crucial intermediate in the synthesis of the selective herbicide Quinclorac (3,7-dichloroquinoline-8-carboxylic acid). scilit.com Quinclorac is highly effective for the post-emergence control of problematic weeds, particularly crabgrass and barnyard grass, in rice paddies and turfgrass. nih.govtandfonline.com The herbicidal activity of Quinclorac stems from its function as a synthetic auxin, a class of plant growth regulators. tandfonline.com The structural integrity of the 3,7-dichloroquinoline (B128350) core is essential for its biological activity.
The synthesis of Quinclorac from its precursors is a multi-step process where this compound or a closely related chlorinated intermediate is a key component. The dichloromethyl group at the 8-position is subsequently oxidized to a carboxylic acid to yield the final active herbicidal compound. rsc.org
The industrial production of Quinclorac has been subject to significant research to improve efficiency, increase yield, and reduce environmental impact. Traditional synthesis routes often involve the chlorination of 7-chloro-8-methylquinoline (B132762) to generate intermediates like 3,7-dichloro-8-(chloromethyl)quinoline and this compound, followed by a harsh oxidation step using concentrated nitric acid in sulfuric acid. rsc.orgnih.gov This final oxidation step, however, generates a large volume of waste acid and water, posing environmental challenges and increasing production costs. nih.gov
To address these issues, optimization strategies and alternative synthetic pathways have been developed. One improved method involves a change in the sequence of reactions: first oxidizing 7-chloro-8-methylquinoline to 7-chloro-8-quinolinecarboxylic acid, and then performing the chlorination step. nih.gov This revised pathway avoids the generation of significant acid waste, utilizes oxygen as a clean oxidant, and operates at lower temperatures, leading to a more environmentally friendly and efficient process. nih.gov
Another key optimization focuses on the initial cyclization step, known as the Skraup reaction, to form the quinoline (B57606) ring. The use of specific catalysts, such as potassium iodide (KI), in this step has been shown to dramatically increase the yield of the quinoline precursor to as high as 95.5%. rsc.org
A common industrial preparation method for the intermediate involves reacting 7-chloro-8-methylquinoline with chlorine gas in a solvent like o-dichlorobenzene, using a catalyst such as azobisisobutyronitrile. scilit.com This process yields a mixture containing 3,7-dichloro-8-(chloromethyl)quinoline and this compound, which is then carried forward to the final oxidation stage. scilit.com
| Synthesis Step | Traditional Method | Optimized Method | Key Advantage of Optimization |
| Precursor Formation | Standard Skraup cyclization | Skraup cyclization with KI catalyst | Increased yield up to 95.5% rsc.org |
| Intermediate Formation | Chlorination of 7-chloro-8-methylquinoline | Chlorination of 7-chloro-8-methylquinoline with catalyst | Controlled reaction to produce chlorinated intermediates scilit.com |
| Final Oxidation | Oxidation with concentrated HNO₃/H₂SO₄ | Oxidation first, then chlorination | Reduces waste acid/water, uses O₂ as oxidant, improves yield nih.gov |
Potential as a Scaffold for Fluorescent Probes and Imaging Agents
The quinoline ring system is a well-established fluorophore, and its derivatives are widely explored for developing fluorescent probes and imaging agents for biological systems. researchgate.netresearchgate.net Quinoline-based probes are valued for their interesting photophysical properties, which can be finely tuned through chemical modification. researchgate.netresearchgate.netnih.gov By introducing various functional groups onto the quinoline scaffold, researchers can engineer molecules with specific properties, such as large Stokes shifts, sensitivity to the local environment (solvatochromism), and "turn-on" fluorescence in the presence of a target analyte. researchgate.netmdpi.com
Functionalized quinoline derivatives have been successfully developed for a range of bio-imaging applications, including:
Live-Cell Imaging: Probes have been designed to respond to changes in intracellular pH, allowing for the visualization of cellular compartments. researchgate.netnih.gov
Detection of Biomolecules: Quinoline-based sensors can detect specific ions and reactive oxygen species within cells. researchgate.net
Neurodegenerative Disease Research: Specific quinoline probes have been created to selectively bind to and image protein aggregates, such as the Tau fibrils associated with Alzheimer's disease. mdpi.com
Tumor Imaging: Radioiodinated quinoline derivatives have shown potential as agents for imaging tumors by targeting metal ion-rich environments associated with cancer. acs.org
The this compound molecule represents a versatile starting scaffold. The chlorine and dichloromethyl groups can be substituted or transformed through various organic reactions, such as palladium-catalyzed cross-coupling, to introduce a wide diversity of functional groups. researchgate.netnih.gov This modularity allows for the rational design and combinatorial development of novel fluorescent probes, potentially targeting a vast array of biological structures and processes. researchgate.netnih.gov
| Application Area | Target | Quinoline Probe Feature | Reference |
| Cellular Imaging | Intracellular pH | Two-stage fluorescence response | nih.gov |
| Neurodegeneration | Tau Aggregates | "Turn-on" fluorescence, high selectivity | mdpi.com |
| Cancer Imaging | Tumor Microenvironment | Binding to metal ion sites | acs.org |
| Analyte Detection | Metal Ions, ROS | Chelation-enhanced fluorescence | researchgate.net |
Catalytic Applications in Organic Synthesis beyond its own Production
Beyond its role as a synthetic intermediate, the quinoline scaffold is widely used in organometallic catalysis, primarily as a ligand that coordinates with a metal center. scilit.comtandfonline.com The nitrogen atom in the quinoline ring possesses a lone pair of electrons that can readily coordinate to transition metals like palladium (Pd), rhodium (Rh), copper (Cu), and iridium (Ir). rsc.orgtandfonline.com This coordination is fundamental to the catalytic activity of the resulting metal complexes.
By functionalizing the quinoline ring, the electronic and steric properties of the ligand can be precisely controlled, which in turn influences the reactivity and selectivity of the metal catalyst. tandfonline.com This tunability has led to the development of quinoline-based ligands for a variety of important organic transformations.
Examples of catalytic systems involving quinoline derivatives include:
Hydrogenation Reactions: Palladium(II) complexes featuring a quinoline-derived ligand have been shown to effectively catalyze the selective hydrogenation of nitrovinyl compounds to their corresponding amino derivatives. rsc.org
Oxidation Reactions: Quinoline-based ligands in complex with copper(II) salts exhibit significant catecholase activity, catalyzing the oxidation of catechol to o-quinone. The efficiency of this catalysis is dependent on both the structure of the quinoline ligand and the counter-ion of the copper salt. acs.org
C-H Functionalization: The quinoline group itself can act as a directing group in transition-metal-catalyzed C-H activation reactions, facilitating the regioselective introduction of new functional groups onto substrates. tandfonline.comacs.org
The ability to synthesize a wide variety of functionalized quinolines makes them a valuable class of ligands for developing novel catalysts with enhanced performance for known reactions and for discovering new chemical transformations. scilit.comtandfonline.com
Exploration in Materials Science for Functionalized Quinoline Systems
Functionalized quinoline systems are increasingly being explored in materials science due to their unique electronic, optical, and thermal properties. tandfonline.com Their rigid, aromatic structure and inherent fluorescence make them attractive building blocks for a range of advanced functional materials.
Organic Electronics: Quinoline derivatives have been incorporated into organic semiconductors for use in optoelectronic devices. Their electron-deficient nature makes them suitable for n-type or electron-transporting materials in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nih.govresearchgate.net Specifically, poly(quinolines) and their metal complexes (metalloquinolates) are noted for their high electron mobility, photoluminescent efficiency, and stability, making them excellent candidates for electroluminescent materials in OLEDs. nih.gov Researchers have designed functionalized quinolines with specific donor-acceptor architectures to create p-channel transistor materials with good charge carrier mobilities. researchgate.net
Polymers and Coordination Polymers: Quinoline moieties have been incorporated into the main chain or as side chains of polymers to create materials with tailored properties. These quinoline-containing polymers often exhibit interesting photochemical behaviors, such as photoinduced trans-cis-isomerization, and strong photoluminescence. nih.gov The synthesis of quinoline-naphthalene-embedded coordination polymers has led to materials capable of detecting volatile amines, demonstrating their potential for use in sensors, for example, for monitoring food spoilage. The thermal stability of polyquinolines further enhances their applicability in materials science. nih.gov
| Material Type | Application | Key Property from Quinoline Scaffold | Reference |
| Small Molecules | Organic Field-Effect Transistors (OFETs) | P-channel semiconductor behavior, charge carrier mobility | researchgate.net |
| Poly(quinolines) | Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, high electron mobility, stability | nih.gov |
| Coordination Polymers | Chemical Sensors (e.g., food spoilage) | Photophysical activity, structural versatility for detection | |
| Methacrylate Polymers | Photoactive Materials | Photoinduced isomerization, tunable absorption spectra |
Future Perspectives and Emerging Research Avenues for 3,7 Dichloro 8 Dichloromethyl Quinoline
Development of Novel and Sustainable Synthetic Methodologies (e.g., Green Chemistry Approaches)
The traditional synthesis of quinolines often involves harsh reaction conditions, toxic reagents, and significant waste generation. nih.gov Future research into the synthesis of 3,7-Dichloro-8-(dichloromethyl)quinoline and its analogues is poised to embrace the principles of green chemistry to develop more environmentally benign and efficient methodologies. These approaches aim to reduce the environmental footprint while potentially improving yield and purity. nih.govnih.gov
Key green chemistry strategies that could be applied include:
Catalytic Systems: The use of nanocatalysts, such as those based on iron, nickel, or copper, offers high efficiency, selectivity, and the potential for catalyst recycling. nih.govnih.gov These catalysts can facilitate quinoline (B57606) synthesis under milder conditions, often with higher yields and shorter reaction times. nih.gov
Alternative Solvents and Reaction Conditions: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a crucial aspect of sustainable synthesis. nih.govsemanticscholar.org Furthermore, the application of microwave irradiation or ultrasound-assisted synthesis can significantly accelerate reaction rates, reduce energy consumption, and often leads to cleaner reaction profiles. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Methodologies like one-pot, multi-component reactions are particularly attractive for their efficiency and reduced waste generation. nih.gov
Visible-Light-Mediated Synthesis: The use of visible light as a renewable energy source to drive chemical reactions is a rapidly growing area. Photocatalytic methods can enable the synthesis of quinolines under mild, environmentally friendly conditions. nih.gov
The development of such sustainable synthetic routes for this compound would not only be ecologically beneficial but could also make its derivatives more accessible for further research and potential applications.
Discovery of Uncharacterized Biological Activities through High-Throughput Screening
The quinoline scaffold is a well-established pharmacophore, present in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral properties. researchgate.netnih.gov Given the extensive biological relevance of quinoline derivatives, it is highly probable that this compound and its derivatives possess uncharacterized biological activities.
High-throughput screening (HTS) presents a powerful and efficient strategy for systematically evaluating large libraries of compounds against a multitude of biological targets. By subjecting this compound and a library of its synthesized analogues to a battery of HTS assays, researchers can rapidly identify potential "hits" for a wide range of diseases.
Potential areas of investigation for HTS campaigns include:
Anticancer Activity: Screening against a panel of cancer cell lines to identify compounds with cytotoxic or cytostatic effects.
Antimicrobial Activity: Testing against a broad spectrum of bacteria and fungi, including drug-resistant strains.
Antiviral Activity: Evaluating efficacy against a range of viruses, particularly emerging and neglected viral pathogens.
Enzyme Inhibition: Screening against key enzymes involved in various disease pathways.
Receptor Binding: Assessing the affinity of the compounds for various cellular receptors.
The data generated from HTS can provide the initial leads necessary to initiate more focused drug discovery programs. For instance, a recent high-throughput phenotypic screen of a diverse chemical library successfully identified a quinoline derivative with significant anthelmintic activity, demonstrating the power of this approach in uncovering novel biological functions. news-medical.net
Integration into Combinatorial Chemistry Libraries for Drug Discovery Pipelines
Combinatorial chemistry is a cornerstone of modern drug discovery, enabling the rapid synthesis of large and diverse libraries of compounds for biological screening. nih.govuantwerpen.be The structural backbone of this compound offers multiple points for chemical modification, making it an ideal scaffold for the generation of combinatorial libraries.
The reactive dichloromethyl group at the 8-position and the chlorine atoms at the 3- and 7-positions can serve as synthetic handles for the introduction of a wide array of functional groups and structural motifs. This allows for the systematic exploration of the chemical space around the quinoline core to identify structure-activity relationships (SAR).
The integration of this compound into combinatorial chemistry workflows would involve:
Scaffold-Based Library Design: Designing libraries of compounds that maintain the core 3,7-dichloroquinoline (B128350) structure while systematically varying the substituents at key positions.
Solid-Phase or Solution-Phase Synthesis: Employing automated synthesis techniques to efficiently generate large numbers of derivatives.
High-Throughput Screening: Screening the resulting libraries for biological activity against a range of therapeutic targets.
The quinoline nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been successfully developed into numerous approved drugs. nih.govnih.gov By incorporating this compound into drug discovery pipelines, researchers can leverage the proven therapeutic potential of the quinoline class to explore new avenues for treating a variety of diseases.
Advanced Mechanistic Studies on Bioactive Derivatives
Should high-throughput screening or combinatorial chemistry approaches identify bioactive derivatives of this compound, the subsequent critical step will be to elucidate their mechanisms of action. Understanding how these molecules interact with their biological targets at a molecular level is fundamental for their optimization into safe and effective therapeutic agents.
Advanced mechanistic studies would likely involve a combination of experimental and computational approaches:
Target Identification and Validation: Identifying the specific protein, enzyme, or nucleic acid that a bioactive compound interacts with.
Biochemical and Biophysical Assays: Characterizing the binding affinity and kinetics of the compound-target interaction.
Structural Biology: Using techniques such as X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, providing detailed insights into the binding mode.
Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict and analyze the interactions between the compound and its target.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound to understand how different chemical features contribute to its biological activity. semanticscholar.orguantwerpen.begoogle.com The presence and position of halogen atoms, for instance, are known to significantly influence the biological activity of quinoline derivatives. nih.gov
A comprehensive understanding of the mechanism of action is crucial for guiding the lead optimization process, where the potency, selectivity, and pharmacokinetic properties of the initial hit compound are improved to generate a viable drug candidate.
Therapeutic Potential in Neglected Tropical Diseases and Emerging Pathogens
The quinoline scaffold has a long and successful history in the treatment of infectious diseases, most notably malaria. nih.gov This proven track record suggests that derivatives of this compound could hold significant therapeutic potential against a range of neglected tropical diseases (NTDs) and emerging pathogens.
Neglected tropical diseases, such as leishmaniasis, Chagas disease, and human African trypanosomiasis, are caused by protozoan parasites and affect millions of people worldwide. nih.govnih.gov There is an urgent need for new, effective, and affordable treatments for these diseases. Quinolines have demonstrated promising antiprotozoal activity, and the unique substitution pattern of this compound could lead to novel compounds with improved efficacy and reduced toxicity. nih.govnih.gov
Furthermore, the emergence and re-emergence of viral infections, such as those caused by Zika virus, Dengue virus, and coronaviruses, represent a significant global health threat. nih.govnih.gov Quinoline derivatives have been shown to possess broad-spectrum antiviral activity, and there is considerable interest in exploring their potential for the development of new antiviral therapies. nih.govnih.gov The investigation of this compound derivatives against these emerging pathogens could lead to the discovery of novel antiviral agents.
The exploration of this compound and its analogues for applications in NTDs and emerging infectious diseases represents a promising avenue for addressing significant unmet medical needs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,7-dichloro-8-(dichloromethyl)quinoline, and what experimental parameters influence yield?
- Methods :
- Conrad-Limpach Synthesis : Reacting 3-chloroaniline with ethoxymethylenemalonate under high-temperature cyclization yields intermediates like 7-chloro-4-hydroxyquinoline-3-carboxylic acid. Subsequent chlorination with POCl₃ introduces additional Cl groups .
- Radiolabeled Synthesis : Using [2-14C]-malonic acid to incorporate isotopic labels for pharmacokinetic studies .
Q. How is the molecular structure of this compound characterized experimentally?
- Techniques :
- X-ray Crystallography : Resolves intermolecular interactions (e.g., C–H⋯Cl hydrogen bonds) and packing arrangements .
- NMR and IR Spectroscopy : Confirms functional groups (e.g., Cl substitution patterns) and hydrogen bonding networks .
- Example : Crystallographic data for ethyl 3,7-dichloroquinoline-8-carboxylate (CCDC 699738) shows a planar quinoline core with dihedral angles influencing stacking interactions .
Q. What are the primary applications of quinoline derivatives in antimicrobial research?
- Antibacterial Activity : Derivatives like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate are intermediates for fluoroquinolones (e.g., ciprofloxacin analogs), targeting DNA gyrase .
- Antifungal Activity : Substitutions at the 8-position (e.g., trifluoroethoxy groups) enhance membrane permeability and disrupt fungal biofilms .
Advanced Research Questions
Q. How do conflicting data on synthetic yields arise, and how can they be resolved?
- Case Study : Variations in 4,7-dichloroquinoline yields (30–70%) stem from competing side reactions during POCl₃-mediated chlorination.
- Resolution :
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation (e.g., 7-chloro-4-hydroxyquinoline) .
- Optimization : Adjust POCl₃ equivalents (1.5–2.0 eq.) and reaction time (4–6 hrs) to minimize byproducts like phosphorylated intermediates .
Q. What mechanistic insights explain the regioselectivity of chlorination in quinoline derivatives?
- Electronic Effects : Electron-withdrawing Cl groups at the 3- and 7-positions direct electrophilic substitution to the 8-position via resonance stabilization .
- Steric Effects : Bulky dichloromethyl groups at C8 hinder further chlorination, favoring mono- or di-substitution .
- Experimental Validation : DFT calculations paired with X-ray data predict charge distribution and reactive sites .
Q. How do intermolecular interactions in crystal structures inform drug design?
- Hydrogen Bonding : In N-[(2-chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline, N–H⋯N bonds (2.68 Å) stabilize dimeric structures, suggesting potential for co-crystal engineering to improve solubility .
- π–π Stacking : Parallel-displaced stacking in trifluoroethoxyquinoline derivatives (centroid distances: 3.6–3.9 Å) enhances thermal stability and crystallinity, critical for formulation .
Q. What strategies address discrepancies in antimicrobial activity data across studies?
- Standardization : Use CLSI guidelines for MIC assays to ensure consistency in bacterial strains (e.g., S. aureus ATCC 25923) and growth media .
- SAR Analysis : Compare substituent effects (e.g., 8-CF₃ vs. 8-OCH₃) on activity against Gram-negative vs. Gram-positive pathogens .
Methodological Guidelines
- Synthesis Optimization :
- For radiolabeled analogs, employ NaBH₃CN reduction of imines at pH 6 to preserve isotopic integrity .
- Structural Analysis :
- Use SCXRD (Single-Crystal X-ray Diffraction) with twin refinement for accurate disorder modeling in halogenated quinolines .
- Biological Screening :
- Prioritize derivatives with logP < 3.5 and polar surface area > 80 Ų to balance permeability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
